molecular formula C6H9N3O2 B12093267 3,5-Dimethylisoxazole-4-carbohydrazide

3,5-Dimethylisoxazole-4-carbohydrazide

Cat. No.: B12093267
M. Wt: 155.15 g/mol
InChI Key: CMXYQSABJKZEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisoxazole-4-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a carbohydrazide group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisoxazole-4-carbohydrazide typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethylisoxazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 3,5-Dimethylisoxazole-4-sulfonyl chloride
  • 3,5-Dimethylisoxazole-4-benzyl derivatives

Comparison: 3,5-Dimethylisoxazole-4-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carbohydrazide group allows for the formation of a wide range of derivatives through substitution reactions, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(10)8-7)4(2)11-9-3/h7H2,1-2H3,(H,8,10)

InChI Key

CMXYQSABJKZEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.